molecular formula C9H10Cl2N2S B1411909 N-(2,4-dichloro-6-methylphenyl)-N'-methylthiourea CAS No. 1440535-56-7

N-(2,4-dichloro-6-methylphenyl)-N'-methylthiourea

Cat. No.: B1411909
CAS No.: 1440535-56-7
M. Wt: 249.16 g/mol
InChI Key: MOXUINHAGBZJNE-UHFFFAOYSA-N
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Description

N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a thiourea group attached to a 2,4-dichloro-6-methylphenyl ring, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea typically involves the reaction of 2,4-dichloro-6-methylaniline with methyl isothiocyanate. The reaction is carried out under basic conditions, often using a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea undergoes several types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Chlorine, nitric acid, sulfuric acid, and various catalysts depending on the specific substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea can be compared with other similar compounds, such as:

    N-(2,4-dichloro-6-methylphenyl)-N,N-diisopropylthiourea: Similar structure but with diisopropyl groups instead of a methyl group, leading to different physical and chemical properties.

    N-(2,4-dichloro-6-methylphenyl)thiourea: Lacks the N’-methyl group, which may affect its reactivity and biological activity.

Properties

IUPAC Name

1-(2,4-dichloro-6-methylphenyl)-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2S/c1-5-3-6(10)4-7(11)8(5)13-9(14)12-2/h3-4H,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXUINHAGBZJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dichloro-6-methylphenyl)-N'-methylthiourea
Reactant of Route 2
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N-(2,4-dichloro-6-methylphenyl)-N'-methylthiourea

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